molecular formula C12H15FN2O2 B8734414 5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine

5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine

Cat. No. B8734414
M. Wt: 238.26 g/mol
InChI Key: UDTKUVDFVLLYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine

InChI

InChI=1S/C12H15FN2O2/c1-3-16-8-5-7-6-15-12(14)9(7)10(13)11(8)17-4-2/h5H,3-4,6H2,1-2H3,(H2,14,15)

InChI Key

UDTKUVDFVLLYDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN=C2N)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (0.13 mL) was added to a mixture of 5,6-diethoxy-7-fluoro-2,3-dihydroisoindol-1-ylideneamine sulfate (225 mg, 0.67 mol) produced in Example 2, water (2.3 mL) and toluene (2.3 mL). The mixture was stirred at room temperature. After the layers were separated, the organic layer was re-extracted with water (1.2 mL), the aqueous layers were combined, and a 5N aqueous solution of sodium hydroxide (0.3 mL) was added thereto on ice. The mixture was stirred on ice, and then precipitated crystals were filtered and dried at room temperature under reduced pressure to give 133 mg of the title compound (yield: 84%) as grayish white crystals.
Quantity
0.13 mL
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225 mg
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reactant
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2.3 mL
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reactant
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2.3 mL
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solvent
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Yield
84%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

After dissolving 4,5-diethoxy-3-fluorophthalonitrile (103 g) in ethyl acetate-ethanol-methanol (600 ml-600 ml-300 ml), platinum oxide (8 g) was added and the mixture was stirred at room temperature for 4 days under a hydrogen stream. The reaction mixture was filtered through celite, the organic layer was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (21 g) as yellow crystals.
Quantity
103 g
Type
reactant
Reaction Step One
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ethyl acetate ethanol methanol
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0 (± 1) mol
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8 g
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